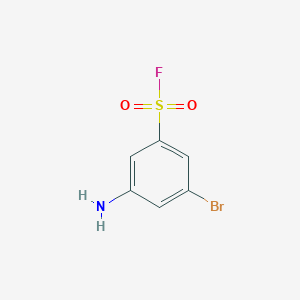

3-Amino-5-bromobenzenesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

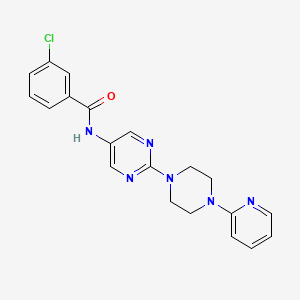

“3-Amino-5-bromobenzenesulfonyl fluoride” is a chemical compound with the molecular formula C6H5BrFNO2S . It has an average mass of 254.077 Da and a monoisotopic mass of 252.920837 Da .

Molecular Structure Analysis

The molecular structure of “3-Amino-5-bromobenzenesulfonyl fluoride” consists of a benzene ring with an amino group (NH2) and a bromobenzenesulfonyl fluoride group attached to it . The InChI code for this compound is 1S/C6H5BrFNO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H,9H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-5-bromobenzenesulfonyl fluoride” include a high Lewis acidity and physical properties such as high surface area, mesoporosity, and nanosize . It’s also worth noting that the compound has a molecular weight of 254.08 and is typically stored at room temperature .

Applications De Recherche Scientifique

Chemical Synthesis and Polymerization

- Aminobenzenesulfonyl fluorides, including compounds like 3-Amino-5-bromobenzenesulfonyl fluoride, are used in the synthesis of polymers and copolymers. These materials, bearing sulfonic acid groups, are synthesized through reactions with acrylic or methacrylic acid chloride or with vinyl isocyanate to obtain substituted acrylamides or vinylureas. These can then be polymerized or copolymerized with other vinyl monomers (Hart & Timmerman, 1960).

Enzyme Inhibition

- Fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, which can be synthesized from compounds like 3-Amino-5-bromobenzenesulfonyl fluoride, have been explored as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the life cycle of the bacterium, and such inhibitors could potentially lead to new antimycobacterial agents (Ceruso et al., 2014).

Photocatalytic Fluorination

- The compound has applications in photocatalytic fluorination processes. This involves the use of a photocatalyst in combination with fluorine atom transfer reagents for the fluorination of unactivated C-H bonds in organic molecules. This process is crucial in medicinal chemistry for the creation of fluorinated organic molecules, including natural products and fluorinated amino acid derivatives (Halperin et al., 2014).

Analytical Applications

- In analytical chemistry, derivatives of aminobenzenesulfonyl fluorides are used as fluorogenic reagents for the determination of amino acids. These reagents react with amino compounds to form derivatives that are detectable at very low concentrations, which is important in various analytical methods, such as capillary electrophoresis (Imai & Watanabe, 1981).

Catalysis in Organic Synthesis

- The compound is utilized in catalysis for organic synthesis. For example, it is involved in copper-catalyzed intermolecular aminoazidation of alkenes, providing an efficient approach to vicinal amino azides which can be transformed into other valuable amine derivatives. This process uses commercially available derivatives of aminobenzenesulfonyl fluorides as nitrogen-radical precursors (Zhang & Studer, 2014).

Peptide Synthesis

- The reactivity of the sulfonyl fluoride group in compounds like 3-Amino-5-bromobenzenesulfonyl fluoride plays a significant role in peptide synthesis. The properties of anhydrous hydrogen fluoride as a reagent for the acidolysis of various protective groups in amino acids have been extensively studied, indicating its utility in peptide synthesis (Sakakibara et al., 1967).

Safety and Hazards

Orientations Futures

While the future directions of “3-Amino-5-bromobenzenesulfonyl fluoride” are not explicitly mentioned in the search results, it’s worth noting that fluoride shuttle batteries (FSBs), which use defluorination of metal fluorides and fluorination of metals, are considered as candidates of next-generation batteries with high energy densities .

Propriétés

IUPAC Name |

3-amino-5-bromobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSVLHXMOMFFJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)F)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromobenzenesulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)

![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2820924.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B2820925.png)